2H-Isoindole-2-butanamide, 1,3-dihydro-N-[3-(1-methylethoxy)phenyl]-1,3-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-dioxoisoindolin-2-yl)-N-(3-isopropoxyphenyl)butanamide is an organic compound that belongs to the class of phthalimides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(3-isopropoxyphenyl)butanamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide core
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of catalysts, solvents, and specific temperature and pressure conditions to optimize the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dioxoisoindolin-2-yl)-N-(3-isopropoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic treatments.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-(3-isopropoxyphenyl)butanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular functions.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound, known for its use in the synthesis of various pharmaceuticals.
N-Substituted Phthalimides: Compounds with different substituents on the nitrogen atom, which can have diverse biological activities.
Uniqueness
4-(1,3-dioxoisoindolin-2-yl)-N-(3-isopropoxyphenyl)butanamide is unique due to its specific substituents, which can impart distinct chemical and biological properties compared to other phthalimides.
Properties
Molecular Formula |
C21H22N2O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(3-propan-2-yloxyphenyl)butanamide |
InChI |
InChI=1S/C21H22N2O4/c1-14(2)27-16-8-5-7-15(13-16)22-19(24)11-6-12-23-20(25)17-9-3-4-10-18(17)21(23)26/h3-5,7-10,13-14H,6,11-12H2,1-2H3,(H,22,24) |
InChI Key |
GPYVAURCOPEZJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.